3-Fluoro-2-(piperidin-1-yl)aniline
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Overview
Description
“3-Fluoro-2-(piperidin-1-yl)aniline” is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used for research and development .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical and Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those related to 3-Fluoro-2-(piperidin-1-yl)aniline, have been studied for their role in inhibiting corrosion of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption behaviors and inhibition properties on metal surfaces (Kaya et al., 2016).
Synthesis of Fluorinated N-Heterocycles
Fluorinated piperidines, closely related to this compound, are important building blocks in discovery chemistry. Efficient methods have been developed for synthesizing such compounds, which can be chemoselectively derivatized with high diastereocontrol (García-Vázquez et al., 2021).
Kinase Inhibitor Studies
This compound derivatives have been docked with c-Met kinase to study their potential as inhibitors. The study involved analyzing the molecular features contributing to high inhibitory activity and used quantitative structure–activity relationship (QSAR) methods for predicting biological activities (Caballero et al., 2011).
Development of Pharmaceutical Compounds
Derivatives of this compound have been investigated for their pharmaceutical applications, particularly as selective human 5-HT1D receptor ligands. The modifications, including fluorination, have shown to impact their pharmacokinetic profiles, making them significant in drug development (van Niel et al., 1999).
Synthesis of Fluorinated Piperidines
Methods have been developed for the cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines. This process is crucial for creating fluorinated derivatives of significant drug compounds and for synthesizing enantioenriched fluorinated piperidines (Wagener et al., 2020).
Copper Corrosion Inhibition
Aniline derivatives, including those similar to this compound, have been assessed as potential copper corrosion inhibitors. The relationship between their structure and inhibition efficiencies has been explored, particularly in acidic environments (Khaled & Hackerman, 2004).
Antihypertensive Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antihypertensive activity. The relationship between their structure and activity has been a focus of research, contributing to the development of antihypertensive medications (Clark et al., 1983).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 3-fluoro-2-(piperidin-1-yl)aniline, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . These wide-ranging applications suggest that the compound interacts with multiple targets, each playing a significant role in its therapeutic effects.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes that contribute to their therapeutic effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that the compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic effects .
Result of Action
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that the compound induces various molecular and cellular changes that contribute to its therapeutic effects .
Future Directions
Piperidine derivatives, such as “3-Fluoro-2-(piperidin-1-yl)aniline”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .
Cellular Effects
Piperidine derivatives have been reported to exhibit a range of effects on cells, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-fluoro-2-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAQBXZJUXHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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